Cas no 2642-82-2 (Benzeneethanol,4-chloro-b-(4-chlorophenyl)-)

Benzeneethanol,4-chloro-b-(4-chlorophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzeneethanol,4-chloro-b-(4-chlorophenyl)-
- DDOH
- 2,2-bis(4-chlorophenyl)ethanol
- 4,4′-DDOH
- 4,4-Ddoh
- 2,2-bis-(4-chlorophenyl)ethanol
- 2,2-Bis-(4-chlor-phenyl)-aethanol
- 2,2-BIS(P-CHLOROPHENYL)ETHANOL
- Bis(p-chlorophenyl)ethanol
- Caswell No. 091B
- DDOM
- p,p'-Ddoh
- 59856K2U1E
- Q27103677
- 2,2-Bis(4'-chlorophenyl)ethanol
- Ethanol, 2,2-bis(p-chlorophenyl)-
- DTXCID3021308
- NSC-8942
- NSC 8942
- bmse000671
- 4,4'-DDOH
- SCHEMBL1979065
- 4,4'-DDOH, PESTANAL(R), analytical standard
- 2,2-bis(4'-Chlorophenyl)ethanol (DDOH)
- BIS(4-CHLOROPHENYL)ETHANOL, 2,2-
- CHEBI:28410
- EINECS 220-148-1
- C06639
- Benzeneethanol, 4-chloro-beta-(4-chlorophenyl)-
- Benzeneethanol, 4-chloro-.beta.-(4-chlorophenyl)-
- Ethanol,2-bis(p-chlorophenyl)-
- 2,2-Bis-(4-chloro-phenyl)-ethanol
- NS00009353
- 4,4'-DDOH, 99%
- InChI=1/C14H12Cl2O/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14,17H,9H2
- UNII-59856K2U1E
- 2,2-Bis(4-chlorophenyl)-1-hydroxyethane
- AKOS024307456
- 2642-82-2
- CHEMBL3182945
- NSC8942
- ZVIDYKRNLNAXFT-UHFFFAOYSA-
- 2, 2-Bis(4-chlorophenyl)ethanol
- 2,2-Bis-(4-chloro-phenyl)ethanol
- NCGC00248152-01
- Tox21_300725
- 2,2-bis(4-chlorophenyl)ethan-1-ol
- 15-DIACETYLINDOLINE97
- Ethanol, 2,2-bis-(4-chlorophenyl)
- 4-06-00-04726 (Beilstein Handbook Reference)
- J-016422
- BRN 2055080
- 4-Chloro-beta-(4-chlorophenyl)benzeneethanol
- CAS-2642-82-2
- DTXSID5041308
- NCGC00254631-01
- DS-010149
-
- MDL: MFCD00004728
- Inchi: InChI=1S/C14H12Cl2O/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14,17H,9H2
- InChI Key: ZVIDYKRNLNAXFT-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C(C2C=CC(Cl)=CC=2)CO)=CC=1
Computed Properties
- Exact Mass: 266.02700
- Monoisotopic Mass: 266.02652
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2
- XLogP3: 4.4
Experimental Properties
- Density: 1.287
- Melting Point: 100-102 °C (lit.)
- Boiling Point: 387.7°Cat760mmHg
- Flash Point: 145.9°C
- Refractive Index: 1.605
- PSA: 20.23000
- LogP: 4.11760
Benzeneethanol,4-chloro-b-(4-chlorophenyl)- Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302 + H312 + H332-H315-H319-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26; S36
- RTECS:DA0470000
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22; R36/37/38
Benzeneethanol,4-chloro-b-(4-chlorophenyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-238974-1g |
4,4'-DDOH, |
2642-82-2 | 1g |
¥1391.00 | 2023-09-05 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 188883-1G |
4,4′-DDOH |
2642-82-2 | 1g |
¥2108.7 | 2023-12-10 | ||
A2B Chem LLC | AB30875-100mg |
2,2-Bis(4-chlorophenyl)ethanol |
2642-82-2 | 100mg |
$413.00 | 2024-04-20 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-238974-1 g |
4,4'-DDOH, |
2642-82-2 | 1g |
¥1,391.00 | 2023-07-11 |
Benzeneethanol,4-chloro-b-(4-chlorophenyl)- Related Literature
-
Eun Ju Jeong,Moonhwan Choi,Jangwook Lee,Taiyoun Rhim,Kuen Yong Lee Nanoscale 2015 7 20095
Additional information on Benzeneethanol,4-chloro-b-(4-chlorophenyl)-
Introduction to Benzeneethanol, 4-chloro-b-(4-chlorophenyl)- (CAS No. 2642-82-2)
Benzeneethanol, specifically the compound identified by the chemical name 4-chloro-b-(4-chlorophenyl)-benzeneethanol and carrying the CAS number 2642-82-2, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound, with its unique structural properties, has garnered attention for its potential applications in various scientific domains, particularly in the development of novel therapeutic agents and biochemical studies.
The molecular structure of Benzeneethanol, 4-chloro-b-(4-chlorophenyl)- consists of a benzene ring substituted with two chlorine atoms and an ethanol side chain attached to a borylated phenyl group. This specific arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable candidate for further investigation. The presence of chlorine atoms enhances the electrophilicity of the benzene ring, facilitating various chemical transformations that are crucial for drug synthesis.
In recent years, there has been a growing interest in exploring the pharmacological properties of compounds that incorporate halogenated aromatic structures. The 4-chloro-b-(4-chlorophenyl)- moiety in Benzeneethanol has been studied for its potential role in modulating enzyme activity and interacting with biological targets. Preliminary studies suggest that this compound may exhibit properties conducive to the development of new medications targeting neurological disorders and inflammatory conditions.
The synthesis of Benzeneethanol, 4-chloro-b-(4-chlorophenyl)-, involves a series of well-defined chemical steps that highlight the expertise required in organic synthesis. The process typically begins with the chlorination of a benzene derivative followed by borylation and subsequent functional group transformations. These synthetic routes are not only complex but also require precise control over reaction conditions to ensure high yield and purity. The advancements in synthetic methodologies have enabled researchers to produce this compound in larger quantities, facilitating more extensive pharmacological evaluations.
One of the most compelling aspects of studying Benzeneethanol is its potential as a lead compound for drug discovery. The structural features of this molecule make it amenable to modifications that can enhance its pharmacological profile. For instance, the introduction of additional functional groups or alterations in the substitution pattern can lead to derivatives with improved bioavailability and target specificity. Such modifications are often guided by computational modeling and high-throughput screening techniques, which help in identifying promising candidates for further development.
The biological activity of Benzeneethanol, 4-chloro-b-(4-chlorophenyl)-, has been investigated through both in vitro and in vivo experiments. In vitro studies have revealed that this compound can interact with various enzymes and receptors, suggesting multiple potential mechanisms of action. For example, it has been observed to inhibit certain kinases that are involved in cell signaling pathways relevant to cancer progression. In vivo studies in animal models have further corroborated these findings, demonstrating therapeutic effects comparable to existing treatments but with potentially fewer side effects.
The role of computational chemistry in understanding the behavior of Benzeneethanol cannot be overstated. Molecular modeling techniques have been instrumental in predicting how this compound interacts with biological targets at the atomic level. These predictions are crucial for designing experiments and guiding synthetic efforts towards optimizing pharmacological properties. Additionally, computational methods have been used to assess the metabolic stability and toxicological profile of Benzeneethanol, providing valuable insights into its potential as a drug candidate.
In conclusion, Benzeneethanol, 4-chloro-b-(4-chlorophenyl)- (CAS No. 2642-82-2) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activity make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in addressing various medical challenges.
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